molecular formula C11H9Cl2N3O B8558611 1H-1,2,4-Triazole, 1-[[2-(2,4-dichlorophenyl)oxiranyl]methyl]- CAS No. 81886-66-0

1H-1,2,4-Triazole, 1-[[2-(2,4-dichlorophenyl)oxiranyl]methyl]-

Cat. No. B8558611
Key on ui cas rn: 81886-66-0
M. Wt: 270.11 g/mol
InChI Key: XSWWLUJJHSNVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04554286

Procedure details

Sodium hydride (3.78 g, 0.079 mole as 50% dispersion in oil) was suspended, with stirring, in 20 ml of dry diethyl ether. The ether was then removed by decentation, and the sodium hydride was dried in a stream of dry nitrogen. Dry dimethyl sulphoxide (100 ml) was added followed by 17.34 g (0.079 mole) of dry powdered trimethylsulphoxonium iodide, in portions, over 15 minutes. The resulting mixture was stirred for 30 minutes at room temperature (20° C.). 2-(1H-1,2,4-Triazol-1-yl)-2',4'-dichloro acetophenone (18.33 g, 0.072 mole) as a solution in 50 ml of dry dimethyl sulphoxide was then added. The mixture was heated at 60° C. for 3 hours and allowed to stand at room temperature overnight. The reaction mixture was cooled and quenched in ice. The product was then extracted into ethyl acetate (600 ml). The ethyl acetate layer was separated, dried over magnesium sulphate, and concentrated to give a red gum. Column chromatography of the gum on silica, eluting with ether, gave 6.62 g (34.4%) of the title compound as a gum.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
17.34 g
Type
reactant
Reaction Step Two
Quantity
18.33 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
34.4%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[CH3:4][S+](C)(C)=O.[N:9]1([CH2:14][C:15]([C:17]2[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:18]=2[Cl:24])=[O:16])[CH:13]=[N:12][CH:11]=[N:10]1>C(OCC)C.CS(C)=O>[Cl:24][C:18]1[CH:19]=[C:20]([Cl:23])[CH:21]=[CH:22][C:17]=1[C:15]1([CH2:14][N:9]2[CH:13]=[N:12][CH:11]=[N:10]2)[CH2:4][O:16]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
17.34 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Step Three
Name
Quantity
18.33 g
Type
reactant
Smiles
N1(N=CN=C1)CC(=O)C1=C(C=C(C=C1)Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 minutes at room temperature (20° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether was then removed by decentation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the sodium hydride was dried in a stream of dry nitrogen
ADDITION
Type
ADDITION
Details
Dry dimethyl sulphoxide (100 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 60° C. for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched in ice
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted into ethyl acetate (600 ml)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a red gum
WASH
Type
WASH
Details
Column chromatography of the gum on silica, eluting with ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C1(OC1)CN1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.62 g
YIELD: PERCENTYIELD 34.4%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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